molecular formula C16H12FN3OS2 B2604716 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-35-4

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2604716
CAS No.: 862974-35-4
M. Wt: 345.41
InChI Key: AOBFMELHIILOLE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-fluorobenzothiazole with 4-ethoxybenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-fluorobenzothiazole
  • 4-ethoxybenzoic acid
  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its combination of ethoxy and fluorine substituents enhances its chemical stability and biological efficacy .

Properties

IUPAC Name

4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-11-4-3-5-12-14(11)19-16(22-12)20-15-18-10-7-6-9(17)8-13(10)23-15/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBFMELHIILOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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